molecular formula C22H24N4O3S B11225754 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B11225754
M. Wt: 424.5 g/mol
InChI Key: AUXCTPOGJKOKKK-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a benzodioxepin ring, a triazole ring, and a sulfanyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxepin ring, the introduction of the triazole ring, and the attachment of the sulfanyl group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide include:

  • 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl derivatives
  • Triazole-containing compounds
  • Sulfanyl-substituted acetamides

Uniqueness

What sets this compound apart is its unique combination of structural elements, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H24N4O3S/c1-3-26-21(16-9-10-18-19(13-16)29-12-6-11-28-18)24-25-22(26)30-14-20(27)23-17-8-5-4-7-15(17)2/h4-5,7-10,13H,3,6,11-12,14H2,1-2H3,(H,23,27)

InChI Key

AUXCTPOGJKOKKK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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